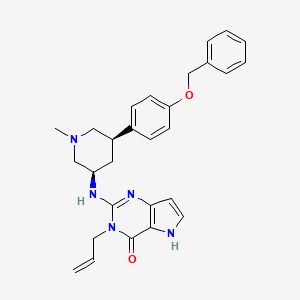
Setdb1-ttd-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setdb1-ttd-IN-1 is a potent, selective, and endogenous binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD). It binds to the TTD with a dissociation constant (Kd) of 88 nM and increases SETDB1 methyltransferase activity . This compound is primarily used for research into the biological functions and disease associations of SETDB1-TTD .
Preparation Methods
The synthetic routes and reaction conditions for Setdb1-ttd-IN-1 involve several steps. The compound is typically synthesized through a series of organic reactions, including the formation of key intermediates and their subsequent coupling . The industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes .
Chemical Reactions Analysis
Setdb1-ttd-IN-1 undergoes various chemical reactions, including binding to the SET domain bifurcated protein 1 tandem tudor domain. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) for solubility and stabilization . The major products formed from these reactions are typically the methylated forms of histone proteins, which play a crucial role in gene expression regulation .
Scientific Research Applications
Setdb1-ttd-IN-1 has a wide range of scientific research applications. It is used extensively in the study of epigenetics, particularly in understanding the role of histone methylation in gene expression . In biology, it is used to investigate the regulation of cell cycle progression, immune cell function, and the formation of promyelocytic leukemia nuclear bodies . In medicine, this compound is used to explore its potential therapeutic applications in cancer, schizophrenia, Huntington’s disease, congenital heart defects, and inflammatory bowel disease . The compound is also used in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
Setdb1-ttd-IN-1 exerts its effects by binding to the SET domain bifurcated protein 1 tandem tudor domain, thereby increasing the methyltransferase activity of SETDB1 . This leads to the methylation of histone proteins, which in turn affects gene expression by promoting chromatin compaction and transcriptional repression . The molecular targets and pathways involved include histone H3 lysine 9 (H3K9) residues and various signaling pathways related to cell cycle regulation and immune response .
Comparison with Similar Compounds
Setdb1-ttd-IN-1 is unique in its high selectivity and potency as a binder competitive ligand of the SET domain bifurcated protein 1 tandem tudor domain . Similar compounds include other inhibitors of histone methyltransferases, such as EZH1, EZH2, and DOT1L . this compound stands out due to its specific binding affinity and its ability to increase SETDB1 methyltransferase activity .
Properties
Molecular Formula |
C28H31N5O2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H31N5O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31)/t22-,23+/m0/s1 |
InChI Key |
NBDJDKAXIGWAIM-XZOQPEGZSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



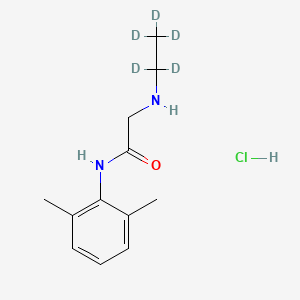
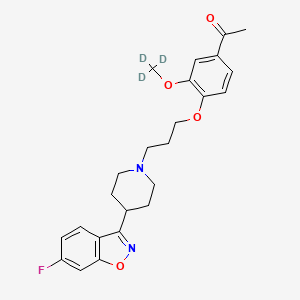

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)
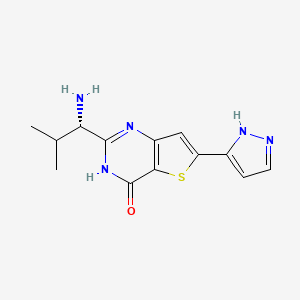
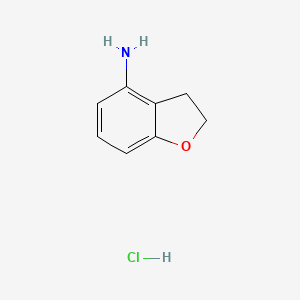
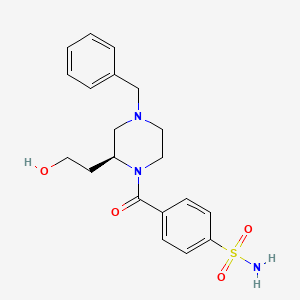
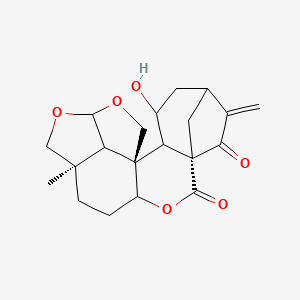
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
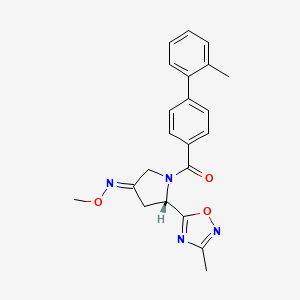
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)

